L-Alanyl-L-Cystine: A Technical Guide for Researchers and Drug Development Professionals
L-Alanyl-L-Cystine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and biological significance of L-Alanyl-L-Cystine, a key dipeptide in cellular health and therapeutic development.
Introduction
L-Alanyl-L-Cystine is a dipeptide composed of the amino acids L-alanine and L-cystine. It serves as a highly stable and soluble precursor to L-cysteine, an amino acid crucial for numerous physiological processes, most notably the synthesis of the master antioxidant, glutathione (GSH). Due to its enhanced stability and bioavailability compared to free L-cystine, L-Alanyl-L-Cystine has garnered significant interest in the fields of cell culture technology, pharmaceutical development, and nutritional science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological functions, and the experimental methodologies used for its synthesis and analysis.
Chemical Structure and Properties
L-Alanyl-L-Cystine is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-cystine. The presence of a disulfide bond within the L-cystine moiety is a defining characteristic of its structure.
Chemical Identifiers
| Property | Value |
| IUPAC Name | (2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
| CAS Number | 115888-13-6 |
| Molecular Formula | C₁₂H₂₂N₄O₆S₂[1][2][3] |
| Molecular Weight | 382.45 g/mol [1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of L-Alanyl-L-Cystine is presented below. There is a discrepancy in the reported melting point, with one source stating a high melting point and another indicating decomposition at a lower temperature. This suggests that the compound may not have a sharp melting point and degrades upon heating.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Solubility | Highly soluble in water; soluble in ethanol. | [4] |
| Melting Point | Approximately 320 °C | [4] |
| Decomposition | Decomposes at temperatures above ~200°C | [5] |
| Density | Approximately 1.49 g/cm³ | [4] |
Biological and Pharmacological Properties
The primary biological significance of L-Alanyl-L-Cystine lies in its role as a delivery vehicle for L-cystine, and subsequently L-cysteine, into cells.
Mechanism of Action and Metabolism
L-Alanyl-L-Cystine is transported into cells via various amino acid transporter systems. Once inside the cell, the dipeptide is hydrolyzed by peptidases to release L-alanine and L-cystine. The L-cystine is then reduced to two molecules of L-cysteine.
L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense, detoxification, and immune function.[6] The availability of L-cysteine is often the rate-limiting step in GSH synthesis.[6] By providing a stable and soluble source of L-cystine, L-Alanyl-L-Cystine effectively boosts intracellular L-cysteine levels and, consequently, enhances GSH synthesis.[6] This, in turn, protects cells from oxidative damage.[4]
Caption: Cellular uptake and metabolism of L-Alanyl-L-Cystine leading to glutathione synthesis.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of L-Alanyl-L-Cystine are crucial for reproducible research. The following sections provide methodologies based on established principles for peptide chemistry and analysis.
Chemical Synthesis
The chemical synthesis of L-Alanyl-L-Cystine involves the formation of a peptide bond between L-alanine and L-cystine. This process typically requires the use of protecting groups to prevent unwanted side reactions and a coupling agent to facilitate the amide bond formation.
Materials:
-
N-protected L-alanine (e.g., Boc-L-alanine or Fmoc-L-alanine)
-
L-cystine dimethyl ester dihydrochloride
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Purification system (e.g., preparative HPLC)
Protocol:
-
Protection: Protect the amino group of L-alanine and the carboxyl groups of L-cystine.
-
Activation: Activate the carboxyl group of the protected L-alanine using a suitable coupling agent.
-
Coupling: React the activated L-alanine with the protected L-cystine in the presence of a base to form the protected dipeptide.
-
Deprotection: Remove the protecting groups from the amino and carboxyl termini.
-
Purification: Purify the crude L-Alanyl-L-Cystine using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.
Purification and Analysis
High-performance liquid chromatography (HPLC) is the primary technique for the purification and analysis of L-Alanyl-L-Cystine. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation.
Caption: A typical experimental workflow for the purification and analysis of L-Alanyl-L-Cystine.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
4.2.2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan mode to determine the molecular weight ([M+H]⁺).
-
Expected m/z: 383.45 for [C₁₂H₂₃N₄O₆S₂]⁺.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Spectra: ¹H NMR and ¹³C NMR spectra should be acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks will confirm the covalent structure of the molecule.
Applications in Research and Development
The unique properties of L-Alanyl-L-Cystine make it a valuable tool in various research and development applications:
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Cell Culture: It is widely used as a supplement in serum-free and chemically defined cell culture media to support robust cell growth and productivity, particularly in the biopharmaceutical industry for the production of recombinant proteins and monoclonal antibodies.[6]
-
Drug Development: Its ability to enhance intracellular glutathione levels makes it a promising candidate for therapeutic strategies aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
-
Nutraceuticals: As a stable and bioavailable source of cysteine, it is being explored for use in nutritional supplements to support antioxidant defenses and overall health.
Conclusion
L-Alanyl-L-Cystine is a dipeptide of significant scientific and commercial interest. Its well-defined chemical structure and favorable physicochemical properties, particularly its high solubility and stability, make it an excellent delivery form of L-cystine for cellular applications. The ability to bolster intracellular glutathione synthesis underscores its importance in maintaining cellular redox homeostasis and protecting against oxidative damage. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of L-Alanyl-L-Cystine, facilitating further research into its biological functions and therapeutic potential. As our understanding of the intricate roles of oxidative stress in health and disease continues to grow, the importance of molecules like L-Alanyl-L-Cystine in research and drug development is set to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy L-Alanyl-L-Cystine | 115888-13-6 [smolecule.com]
- 4. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Alanyl-L-Cystine for Cell Culture|RUO [benchchem.com]
- 6. Glutathione - Wikipedia [en.wikipedia.org]
